1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
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Description
1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a useful research compound. Its molecular formula is C18H16ClF3N4 and its molecular weight is 380.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.1015587 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are proteins that are activated by the hormone estrogen .
Mode of Action
This compound acts as a selective antagonist for ERβ . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound inhibits the action of estrogens by binding to ERβ and blocking the receptor, thereby preventing estrogen from exerting its effects .
Biochemical Pathways
The compound’s antagonistic action on ERβ affects various biochemical pathways. For instance, it reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80% . Furthermore, a high dose of the compound slightly increases class 1 Igf1 mRNA expression .
Pharmacokinetics
It is known that the compound is soluble in dmso . The solubility of a compound in various solvents can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound’s antagonistic action on ERβ has various molecular and cellular effects. For instance, it significantly enhances cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine nucleus of 1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has been reported to interact with various enzymes and proteins. They have also been reported as checkpoint kinase 1 (Chk1) inhibitors , BRAF kinase inhibitors , Aurora-A kinase inhibitors , and estrogen receptor antagonists .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It has been reported to show superior cytotoxic activities against certain cell lines . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been identified as a novel CDK2/cyclin A2 enzyme inhibitor and apoptotic agent .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4/c1-11-10-14(25-8-2-3-9-25)26-17(23-11)15(16(24-26)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLORDYXVSYQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.